

An In-depth Technical Guide to the Physicochemical Properties of Tetrapentacontane

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Compound of Interest

Compound Name: Tetrapentacontane

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Introduction

Tetrapentacontane (n-C₅₄H₁₁₀) is a long-chain saturated hydrocarbon belonging to the alkane series.^[1] Comprising a 54-carbon backbone, this molecule serves as a valuable model compound in materials science for studying the crystallization behavior and phase transitions of polymers like polyethylene.^[1] Its well-defined structure and high molecular weight also make it a useful analytical standard in techniques such as gas chromatography.^[1] This technical guide provides a comprehensive overview of the physicochemical properties of **Tetrapentacontane**, detailed experimental protocols for its characterization, and a summary of its synthesis and analysis workflow.

Physicochemical Properties

The key physicochemical properties of **Tetrapentacontane** are summarized in the table below. It is important to note that while experimental data for some properties are readily available, others, such as boiling point and density, are often estimated due to the compound's high molecular weight and low volatility.

Property	Value	Source(s)
Molecular Formula	C54H110	[1][2][3]
Molecular Weight	759.45 g/mol	[3]
CAS Number	5856-66-6	[1][3]
Appearance	White solid (at room temperature)	Assumed based on other long-chain alkanes
Melting Point	95 °C (368 K)	[1][4][5]
Boiling Point (estimated)	> 600 °C	[6] (Value for Pentacontane, C50H102)
Density (estimated)	~0.82 g/cm ³ (at 20 °C)	General value for long-chain alkanes
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	177.2 kJ/mol	[1][5]
Solubility	Soluble in nonpolar organic solvents (e.g., hexane, toluene); Insoluble in polar solvents (e.g., water).	General property of long-chain alkanes

Experimental Protocols

Synthesis of Tetrapentacontane via Wittig Reaction and Hydrogenation

A common and effective method for the laboratory-scale synthesis of long-chain alkanes like **Tetrapentacontane** is a two-step process involving a Wittig reaction followed by catalytic hydrogenation.[7][8]

Step 1: Wittig Reaction to form a Long-Chain Alkene

This step creates the carbon backbone of the desired length with a double bond.

- Materials:

- A long-chain alkyltriphenylphosphonium bromide (e.g., derived from a C27 alkyl bromide)
- A long-chain aldehyde (e.g., a C27 aldehyde)
- A strong base (e.g., n-butyllithium in THF)
- Anhydrous tetrahydrofuran (THF) as the solvent
- Hexane for extraction
- Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
- Anhydrous magnesium sulfate (MgSO₄) for drying
- Silica gel for column chromatography
- Procedure:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the alkyltriphenylphosphonium bromide in anhydrous THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add the strong base (e.g., n-butyllithium) to the stirred suspension. The formation of the ylide is often indicated by a color change.
 - Stir the mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional hour.
 - Cool the ylide solution back to 0 °C and add the long-chain aldehyde, dissolved in a minimal amount of anhydrous THF, dropwise.
 - Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

- Extract the product with hexane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the resulting alkene using silica gel column chromatography to remove the triphenylphosphine oxide byproduct.

Step 2: Catalytic Hydrogenation to **Tetrapentacontane**

This step saturates the double bond to yield the final alkane.

- Materials:
 - The purified long-chain alkene from Step 1
 - Palladium on carbon (10% Pd/C) as the catalyst
 - A suitable solvent (e.g., ethanol or ethyl acetate)
 - Hydrogen gas (H_2)
 - Celite® for filtration
- Procedure:
 - Dissolve the alkene in the chosen solvent in a hydrogenation vessel.
 - Carefully add a catalytic amount of 10% Pd/C to the solution.
 - Connect the vessel to a hydrogenation apparatus.
 - Evacuate the vessel to remove air and then introduce hydrogen gas.
 - Stir the mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).
 - Carefully vent the hydrogen and purge the system with an inert gas.

- Filter the reaction mixture through a pad of Celite® to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain pure **Tetrapentacontane**.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds like **Tetrapentacontane**.^{[9][10][11][12]}

- Solvent Selection: The ideal solvent is one in which **Tetrapentacontane** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Nonpolar solvents like hexane, heptane, or toluene are good candidates. A mixed solvent system can also be employed.^[10]
- Procedure:
 - Place the crude **Tetrapentacontane** in an Erlenmeyer flask.
 - Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling to dissolve the solid.
 - If insoluble impurities are present, perform a hot filtration.
 - Allow the clear solution to cool slowly and undisturbed to room temperature.
 - Further cool the flask in an ice bath to maximize crystal formation.
 - Collect the crystals by vacuum filtration using a Büchner funnel.^[10]
 - Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
 - Dry the purified crystals under vacuum.

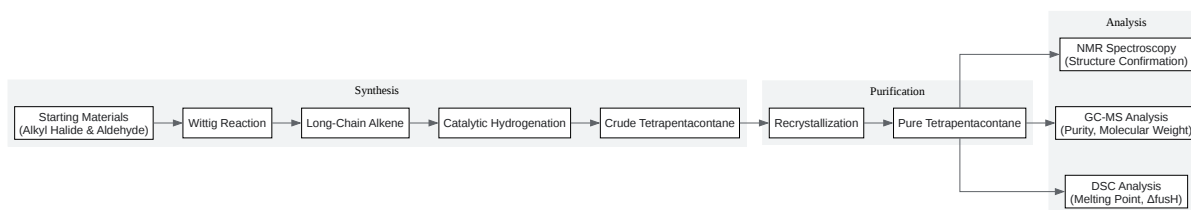
Characterization by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the melting point and enthalpy of fusion of **Tetrapentacontane**.^{[13][14][15][16][17]}

- Sample Preparation:
 - Accurately weigh a small amount (typically 2-10 mg) of the purified **Tetrapentacontane** into an aluminum DSC pan.^[14]
 - Hermetically seal the pan.
 - Prepare an empty, sealed aluminum pan to be used as a reference.
- DSC Analysis:
 - Place the sample and reference pans into the DSC instrument.
 - Set the instrument to perform a heat-cool-heat cycle. A typical heating and cooling rate is 10 °C/min.
 - The first heating scan is used to erase the thermal history of the sample.
 - The melting point (T_m) is determined from the peak of the endothermic transition during the second heating scan.
 - The enthalpy of fusion ($\Delta_{fus}H$) is calculated by integrating the area under the melting peak.

Workflow for Synthesis and Analysis of Tetrapentacontane

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of **Tetrapentacontane**.



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Caption: Workflow for the synthesis and analysis of **Tetrapentacontane**.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of **Tetrapentacontane**, along with robust experimental protocols for its synthesis and characterization. The presented data and methodologies offer a valuable resource for researchers and professionals working with long-chain alkanes in various scientific disciplines. The provided workflow diagram serves as a clear and concise visual representation of the key steps involved in obtaining and verifying this compound. Further research to obtain precise experimental values for properties like boiling point and density would be beneficial for a more complete understanding of this long-chain alkane.

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